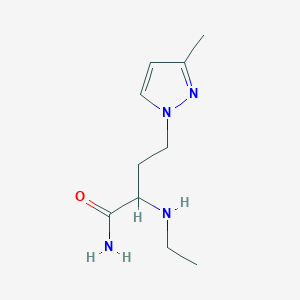
3-Chloromethyl-5-(3-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloromethyl-5-(3-fluorophenyl)pyridine is a chemical compound with the molecular formula C12H9ClFN and a molecular weight of 221.66 g/mol . This compound is characterized by the presence of a chloromethyl group at the 3-position and a fluorophenyl group at the 5-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloromethyl-5-(3-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Products include pyridine carboxylic acids or aldehydes.
Reduction: Products include pyridine alcohols or amines.
Applications De Recherche Scientifique
3-Chloromethyl-5-(3-fluorophenyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Chloromethyl-5-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-2-fluoro-5-(3-fluorophenyl)pyridine: Similar in structure but with an additional fluorine atom at the 2-position.
3-Chloromethyl-5-fluoro-2-(3-fluorophenyl)pyridine: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
3-Chloromethyl-5-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloromethyl and fluorophenyl groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H9ClFN |
|---|---|
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C12H9ClFN/c13-6-9-4-11(8-15-7-9)10-2-1-3-12(14)5-10/h1-5,7-8H,6H2 |
Clé InChI |
KCBZTEWRUSMSEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
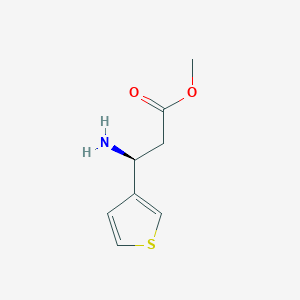
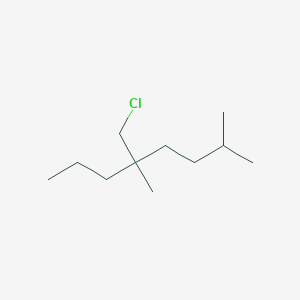
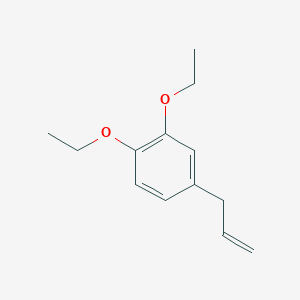
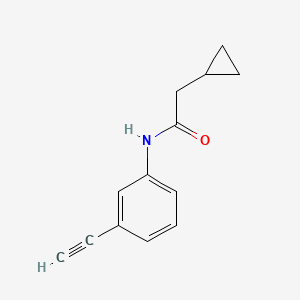
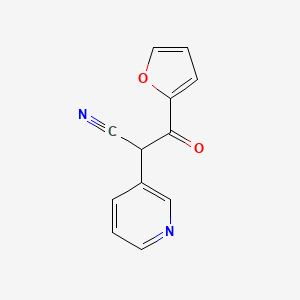
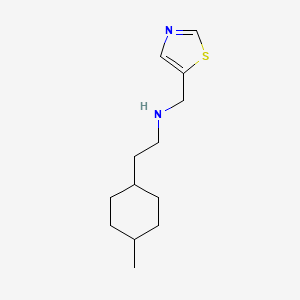
![3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
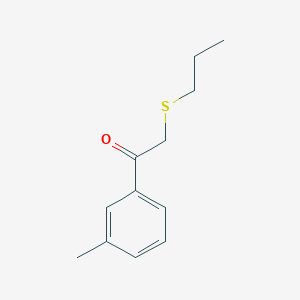
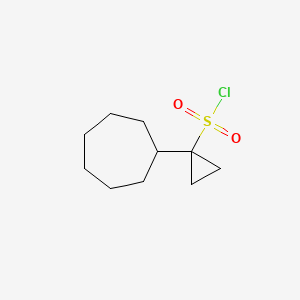

![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)

